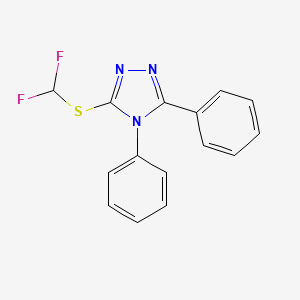
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole is a compound of significant interest in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole typically involves the introduction of the difluoromethylsulfanyl group onto a pre-formed triazole ring. One common method involves the reaction of a triazole precursor with difluoromethyl sulfide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Various reduced triazole derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The difluoromethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The triazole ring may also interact with biological macromolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole
- 3-(Methylsulfanyl)-4,5-diphenyl-1,2,4-triazole
- 3-(Ethylsulfanyl)-4,5-diphenyl-1,2,4-triazole
Uniqueness
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations and applications.
Propiedades
IUPAC Name |
3-(difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3S/c16-14(17)21-15-19-18-13(11-7-3-1-4-8-11)20(15)12-9-5-2-6-10-12/h1-10,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVSONTXAQZTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![N-[3-(2-METHYLPROPANAMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B5733128.png)
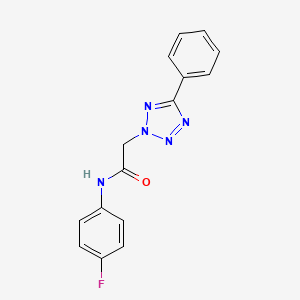
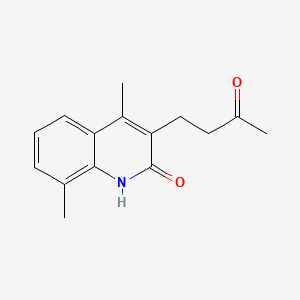
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)

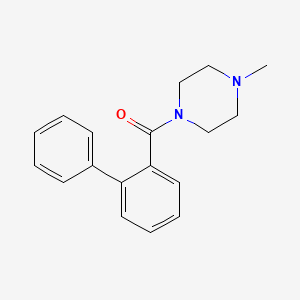

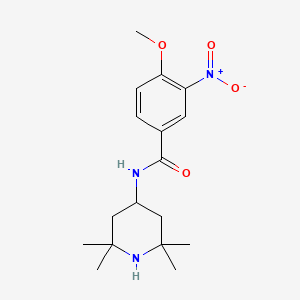
![N-[2-(4-methoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B5733175.png)
